Cas no 5770-49-0 (2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-[(phenylmethyl)amino]-)
5770-49-0 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-[(phenylmethyl)amino]-
Numero CAS:5770-49-0
MF:C13H15N3O2
MW:245.277102708817
CID:381412
PubChem ID:319814
Update Time:2025-04-19
2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-[(phenylmethyl)amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-[(phenylmethyl)amino]-
- 6-(benzylamino)-1,3-dimethylpyrimidine-2,4-dione
- 6-Benzylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione
- CBMicro_029298
- 5770-49-0
- STK169393
- MLS000061277
- 1,3-dimethyl-6-benzylaminouracil, AldrichCPR
- SMR000070146
- Oprea1_700405
- NSC265414
- BIM-0029263.P001
- DTXSID30312986
- HMS1370O10
- Oprea1_719286
- HMS2324M04
- Z2050044309
- ChemDiv2_000670
- 6-(benzylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- CHEMBL1601220
- MLS004491695
- Cambridge id 5731897
- NSC-265414
- AKOS000715200
-
- Inchi: 1S/C13H15N3O2/c1-15-11(8-12(17)16(2)13(15)18)14-9-10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3
- Chiave InChI: IASNJHQWQYIVJS-UHFFFAOYSA-N
- Sorrisi: O=C1N(C)C(C=C(NCC2C=CC=CC=2)N1C)=O
Proprietà calcolate
- Massa esatta: 245.11655
- Massa monoisotopica: 245.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 372
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.26
- Punto di ebollizione: 388.7°C at 760 mmHg
- Punto di infiammabilità: 188.9°C
- Indice di rifrazione: 1.622
- PSA: 52.65
2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-[(phenylmethyl)amino]- Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
5770-49-0 (2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-[(phenylmethyl)amino]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti